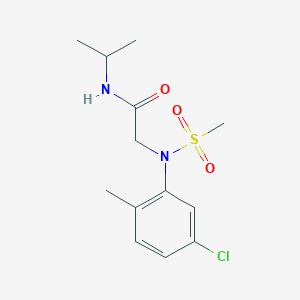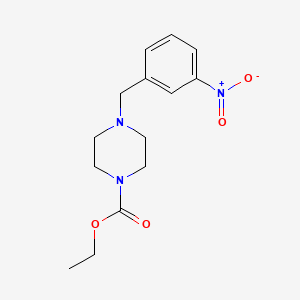
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been studied extensively for its potential in cancer treatment and other therapeutic applications.
作用機序
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDACs, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide promotes the acetylation of histones, leading to chromatin relaxation and gene expression. This results in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest, apoptosis, and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce cell cycle arrest at the G1 and G2/M phases, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. It has also been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins. In addition, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. This results in the inhibition of tumor growth and metastasis.
実験室実験の利点と制限
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool. It is a potent and selective HDACI, which makes it useful for studying the role of HDACs in gene expression and cancer biology. It is also relatively stable and easy to synthesize, which makes it accessible to researchers. However, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has some limitations. It has been shown to have off-target effects on other enzymes, which may complicate the interpretation of experimental results. In addition, it has poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more potent and selective HDACIs based on the structure of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. Another area of interest is the combination of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide with other anticancer agents to enhance its therapeutic efficacy. In addition, there is interest in studying the role of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in the treatment of neurodegenerative diseases and viral infections. Finally, there is interest in studying the pharmacokinetics and pharmacodynamics of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in preclinical and clinical settings to optimize its therapeutic use.
Conclusion:
In conclusion, N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is a potent and selective HDACI that has been studied extensively for its potential in cancer treatment and other therapeutic applications. Its mechanism of action involves the inhibition of HDACs, leading to chromatin relaxation and gene expression. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has several advantages as a research tool, but also has some limitations. Future research on N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide will focus on the development of more potent and selective HDACIs, the combination of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide with other anticancer agents, and the study of its role in the treatment of neurodegenerative diseases and viral infections.
合成法
The synthesis of N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with N-isopropylglycine in the presence of a base, followed by the reaction with methylsulfonyl chloride. The final product is obtained through purification by crystallization or chromatography.
科学的研究の応用
N~2~-(5-chloro-2-methylphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been studied extensively for its potential in cancer treatment. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis in various cancer cell lines. It has also been studied for its potential in the treatment of neurodegenerative diseases and viral infections.
特性
IUPAC Name |
2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-9(2)15-13(17)8-16(20(4,18)19)12-7-11(14)6-5-10(12)3/h5-7,9H,8H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAJMVWDMMOUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-propan-2-ylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-methoxyphenyl)amino]methylene}-2-phenyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B5138996.png)
![N-(4-bromophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5139001.png)

![isopropyl 6-(3,4-dichlorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B5139009.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5139027.png)
![N-{2-[(diphenylmethyl)amino]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5139040.png)
![4-{[(8,8-dimethyl-2,9-dioxo-8,9-dihydro-2H,10H-pyrano[2,3-f]chromen-10-ylidene)methyl]amino}benzoic acid](/img/structure/B5139047.png)
![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139052.png)
![N-[4-(aminosulfonyl)-2-fluorophenyl]benzamide](/img/structure/B5139068.png)
![N-[2-(2-furyl)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5139070.png)
![3-(1-{[2-(3-phenylpropyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinyl)-1-propanol](/img/structure/B5139077.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5139083.png)
![1,4-dimethyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5139097.png)